molecular formula C10H16BF3KNO2 B6300740 Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate CAS No. 2095504-38-2

Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate

Cat. No. B6300740
CAS RN: 2095504-38-2
M. Wt: 289.15 g/mol
InChI Key: QHQPAUUPYDHPAF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a bicyclic structure and a trifluoroborate group. The bicyclic structure is a 3-azabicyclo[3.1.0]hexane, which is a type of azabicyclic compound . The trifluoroborate group is a common functional group in organic chemistry, often used in synthesis due to its stability and reactivity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For example, 2-alkynyl-1-cycloalkenecarbaldehydes undergo aurative cyclization via the 5-exo-dig mode to form Au-carbene intermediates, which react with a double bond to form the corresponding cyclopropanes . Another method involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .


Molecular Structure Analysis

The molecular structure of this compound likely includes a bicyclic structure, a carbonyl group, and a trifluoroborate group. The bicyclic structure is a type of ring structure that is common in many organic compounds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, related compounds have been involved in various reactions. For example, 2-alkynyl-1-cycloalkenecarbaldehydes undergo aurative cyclization via the 5-exo-dig mode to form Au-carbene intermediates .

Scientific Research Applications

Synthesis of Tertiary Butyl Esters

The compound is used in the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

2. Synthesis of Biologically Active Natural Products The compound is used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . The title compound is a potential precursor to these natural products . The synthesis utilizes inexpensive reagents and is efficient and selective .

Deprotection of N-Boc Group

The compound is used in the deprotection of the tert-butyl carbamate (N-Boc) protecting group . An efficient, scalable, and sustainable method for the quantitative deprotection of the N-Boc protecting group is described, using down to near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions .

Synthesis of Indole Derivatives

The compound is used in the synthesis of indole derivatives, which are significant as a scaffold in the synthesis of biologically active natural products . These derivatives possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

5. Synthesis of Enyne or Diene Substituents The compound is used in the synthesis of indoles with enyne or diene substituents . These syntheses are significant as they overcome the shortcomings of previous methods that utilized expensive reagents or had poor selectivity .

Synthesis of Prenyl Indole Derivatives

The compound is used in the synthesis of natural prenyl indole derivatives . The intermediate products involved in this scheme are useful for the synthesis of these derivatives .

Future Directions

Bicyclic structures like the one in this compound are playing an increasingly important role in the development of bio-active compounds, but they are still underexplored from a synthetic accessibility point of view . Therefore, future research could focus on developing new synthesis methods for these types of compounds.

properties

IUPAC Name

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-1-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BF3NO2.K/c1-9(2,3)17-8(16)15-5-7-4-10(7,6-15)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQPAUUPYDHPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CC1CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate

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